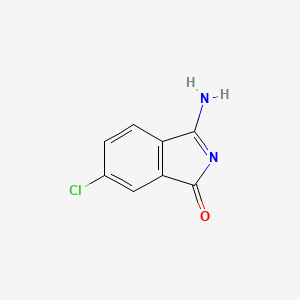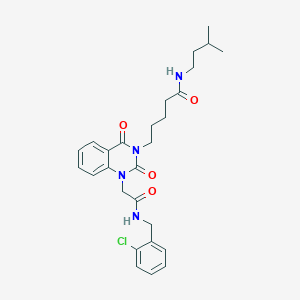![molecular formula C18H13ClN4OS B2631415 3-[(4-chlorobenzyl)thio]-5-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one CAS No. 946238-62-6](/img/structure/B2631415.png)
3-[(4-chlorobenzyl)thio]-5-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-chlorobenzyl)thio]-5-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is a chemical compound that has been widely studied for its potential applications in various fields of scientific research. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively investigated. In
Scientific Research Applications
Synthesis of Pyrimidine Derivatives
Pyrimidine derivatives, including the compound 3-[(4-chlorobenzyl)thio]-5-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one, have been synthesized through various processes. For instance, Davoodnia et al. (2008) described the preparation of related pyrimidine derivatives through heterocyclization processes and subsequent nucleophilic displacement and cyclocondensation steps (Davoodnia, Bakavoli, Mohseni, & Tavakoli-Hoseini, 2008). Moreover, Divate and Dhongade-Desai (2014) synthesized a series of triazolo[4,3-a]pyrimidine derivatives with potential biological activities, utilizing a microwave-assisted protocol (Divate & Dhongade-Desai, 2014).
Structural and Mechanistic Insights
Astakhov et al. (2014) conducted a study on the condensation reactions of triazolo[4,3-a]pyrimidines, providing insights into the reaction mechanisms and pathways, supported by quantum-chemical calculations (Astakhov, Zubatyuk, Abagyan, & Chernyshev, 2014). Additionally, Lashmanova et al. (2019) discussed the structural rearrangement of related compounds, offering detailed insights into the transition cage structure involved in these processes (Lashmanova, Agarkov, Rybakov, & Shiryaev, 2019).
Applications in Antimicrobial Studies
Antimicrobial Potential
Several studies have explored the antimicrobial properties of pyrimidine derivatives. Gomha et al. (2018) synthesized novel triazolo[4,3-a]pyrimidines, which showed mild antimicrobial activities, highlighting the potential application of these compounds in combating microbial infections (Gomha, Mohamed, Zaki, Ewies, Elroby, & Elroby, 2018). In a similar vein, Abu‐Hashem and Gouda (2017) synthesized novel quinoline and chromene derivatives bearing triazolopyrimidine moiety, demonstrating promising antimicrobial activities (Abu‐Hashem & Gouda, 2017).
Safety And Hazards
As with all chemicals, the safety and hazards associated with this compound would depend on its specific physical and chemical properties. Without specific information, it’s important to handle this compound using standard laboratory safety procedures.
Future Directions
The future research directions for such compounds could involve further exploration of their biological activities, modifications to improve their potency, and investigations into their mechanisms of action.
Please note that this is a general analysis based on the classes of compounds that “3-[(4-chlorobenzyl)thio]-5-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one” belongs to. For a comprehensive analysis of this specific compound, more specific literature would be needed.
properties
IUPAC Name |
3-[(4-chlorophenyl)methylsulfanyl]-5-phenyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4OS/c19-14-8-6-12(7-9-14)11-25-18-22-21-17-20-16(24)10-15(23(17)18)13-4-2-1-3-5-13/h1-10H,11H2,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABYVHXOYJBKVTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC3=NN=C(N23)SCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-chlorobenzyl)thio]-5-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B2631333.png)

![N-(1-cyanocyclobutyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]acetamide](/img/structure/B2631336.png)

![Methyl 2-(benzoylamino)-3-{[(4-chlorobenzyl)oxy]imino}propanoate](/img/structure/B2631340.png)
![3-[3-Chloro-4-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B2631341.png)


![tert-Butyl [1-(pyridin-2-ylmethyl)piperidin-4-yl]methylcarbamate](/img/structure/B2631348.png)


![3-[(3-Chloropyridin-2-yl)oxy]pyrrolidin-2-one](/img/structure/B2631353.png)
